molecular formula C9H9BrOS B14055568 1-Bromo-1-(3-mercaptophenyl)propan-2-one

1-Bromo-1-(3-mercaptophenyl)propan-2-one

Cat. No.: B14055568
M. Wt: 245.14 g/mol
InChI Key: YMQCCRBBIFTANI-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS. It is a brominated derivative of a phenylpropanone, featuring a bromine atom, a mercapto group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(3-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-mercaptophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-1-(3-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. The ketone group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-bromo-1-(3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-5,9,12H,1H3

InChI Key

YMQCCRBBIFTANI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)S)Br

Origin of Product

United States

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